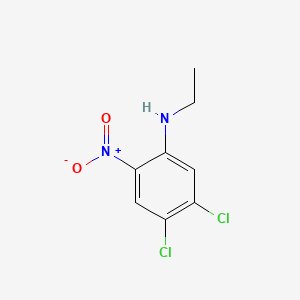

4,5-Dichloro-N-ethyl-2-nitroaniline

CAS No.: 63059-56-3

Cat. No.: VC7988479

Molecular Formula: C8H8Cl2N2O2

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63059-56-3 |

|---|---|

| Molecular Formula | C8H8Cl2N2O2 |

| Molecular Weight | 235.06 g/mol |

| IUPAC Name | 4,5-dichloro-N-ethyl-2-nitroaniline |

| Standard InChI | InChI=1S/C8H8Cl2N2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3 |

| Standard InChI Key | IYHKPJYDDKJPLJ-UHFFFAOYSA-N |

| SMILES | CCNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |

| Canonical SMILES | CCNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4,5-Dichloro-N-ethyl-2-nitroaniline belongs to the nitroaniline family, with the molecular formula and a molecular weight of 235.067 g/mol . The benzene ring is substituted with:

-

A nitro group (-NO) at position 2,

-

Chlorine atoms (-Cl) at positions 4 and 5,

-

An ethylamino group (-NHCHCH) at the nitrogen atom.

This arrangement creates a polarized electronic structure, rendering the compound reactive toward nucleophilic and electrophilic agents.

Systematic Nomenclature

-

IUPAC Name: N-Ethyl-4,5-dichloro-2-nitroaniline

-

Alternative Names:

Synthesis and Manufacturing

Historical Synthesis Methods

Early synthetic routes, such as those reported by Blanksma (1902), involved nitration of dichloroaniline derivatives followed by alkylation. These methods often suffered from low yields due to competing side reactions .

Modern Synthetic Approaches

Contemporary protocols optimize selectivity and efficiency. A representative method involves:

Step 1: Nitration and Alkylation

-

Starting Material: 4,5-Dichloro-2-nitroaniline (30.0 g, 0.14 mol) is dissolved in dimethylformamide (DMF).

-

Base Activation: Sodium hydride (60% in mineral oil, 6.4 g, 0.16 mol) is added to deprotonate the amine .

-

Ethylation: Ethyl iodide (13.5 mL, 0.22 mol) is introduced, triggering an exothermic reaction. After 1 hour, the mixture is quenched with water and extracted with ethyl acetate .

Step 2: Reduction (Optional)

For applications requiring aniline derivatives, the nitro group is reduced using iron powder in ethanol-glacial acetic acid (60°C, 2 hours), achieving 97% yield .

Reaction Conditions

Physical and Chemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.458 g/cm³ | |

| Boiling Point | 366.6°C at 760 mmHg | |

| Flash Point | 175.5°C | |

| Melting Point | Not reported | |

| Molecular Weight | 235.067 g/mol |

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethanol .

-

Storage: Stable at room temperature under anhydrous conditions; prolonged exposure to moisture induces hydrolysis .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s nitro group facilitates conversion to amines, enabling its use in synthesizing antiviral and antibacterial agents. For example, derivatives of 4,5-dichloro-N-ethyl-2-nitroaniline have been explored as inhibitors of bacterial efflux pumps .

Agrochemical Development

Chlorinated nitroanilines are precursors to herbicides and fungicides. The electron-withdrawing chloro and nitro groups enhance binding to biological targets, such as acetyl-CoA carboxylase in plants .

Dye and Pigment Synthesis

The aromatic system undergoes diazotization, forming azo dyes with high color fastness. Industrial patents highlight its utility in textile dyeing .

Research Findings and Advancements

Catalytic Innovations

Recent studies (Rossi et al., 1995) demonstrate palladium-catalyzed coupling reactions using 4,5-dichloro-N-ethyl-2-nitroaniline to synthesize biaryl derivatives, which are pivotal in drug discovery .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume